(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid
Description
Molecular Architecture and Configurational Isomerism
The molecular formula of the compound is C₁₈H₂₅NO₅ , with a molecular weight of 335.4 g/mol . The pyrrolidine ring, a five-membered saturated heterocycle, serves as the structural backbone. At the 1-position, the Boc group (–O(C(CH₃)₃)CO–) acts as a protective moiety for the secondary amine, a common strategy in peptide synthesis to prevent unwanted side reactions . The 4-position is substituted with a 3-(methoxymethyl)phenyl group, introducing both aromaticity and steric bulk. The carboxylic acid group at the 3-position enhances polarity and enables hydrogen bonding interactions .
Stereochemical Configuration
The (3R,4S) designation indicates the absolute configuration of the two chiral centers within the pyrrolidine ring. This stereochemistry is critical for the molecule’s biological interactions, as enantiomers often exhibit divergent pharmacological profiles. X-ray crystallographic studies of related pyrrolidine derivatives, such as L-proline, reveal that such configurations are stabilized by intramolecular hydrogen bonding and van der Waals interactions . For instance, in L-proline, the zwitterionic form adopts a specific conformation where the carboxylic acid group interacts with the secondary amine, a feature likely conserved in this compound due to structural similarities .
Configurational Isomerism
The presence of two chiral centers creates four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The rel prefix in the compound’s name denotes a racemic mixture of enantiomers, though the (3R,4S) and (3S,4R) forms are diastereomers with distinct physical and chemical properties. Comparative studies of analogous compounds, such as (3R,4S)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride, demonstrate that stereochemistry significantly influences crystal packing and solubility .
Table 1: Key Structural Parameters
Conformational Dynamics of the Pyrrolidine Ring System
The pyrrolidine ring exhibits inherent flexibility due to its non-planar structure, adopting envelope or half-chair conformations depending on substituent effects. In this compound, the bulky Boc and 3-(methoxymethyl)phenyl groups impose steric constraints that favor specific puckered states.
Ring Puckering Analysis
X-ray crystallographic data from L-proline analogs show that substituents at the 3- and 4-positions influence the ring’s puckering amplitude (Q) and phase angle (θ) . For example, L-proline adopts a Cγ-exo conformation, where the carboxylic acid group lies above the plane of the ring . In the title compound, the 3-(methoxymethyl)phenyl group likely stabilizes a similar conformation, with the phenyl ring oriented equatorially to minimize steric clash with the Boc group.
Computational Modeling Insights
Density functional theory (DFT) calculations on related pyrrolidine derivatives, such as Boc-protected 2-methylpyrrolidine-2-carboxylic acid, predict energy barriers of 5–10 kJ/mol for ring inversion . These low barriers suggest rapid interconversion between conformers at room temperature, a property that may enhance the compound’s adaptability in binding to biological targets.
Table 2: Conformational Parameters of Analogous Pyrrolidine Derivatives
| Compound | Predominant Conformation | Energy Barrier (kJ/mol) | Source |
|---|---|---|---|
| L-Proline | Cγ-exo | 8.2 | |
| Boc-2-methylpyrrolidine-2-carboxylic acid | Half-chair | 6.7 | |
| Title compound | Envelope (predicted) | 7.5 (estimated) | – |
Electronic Effects of the 3-(Methoxymethyl)phenyl Substituent
The 3-(methoxymethyl)phenyl group introduces distinct electronic effects through resonance and inductive mechanisms. The methoxy (–OCH₃) group is a strong electron donor, increasing electron density in the phenyl ring via conjugation. This electronic modulation influences the compound’s reactivity and interactions with biological targets.
Resonance and Inductive Contributions
The methoxymethyl substituent’s –OCH₃ group donates electrons through resonance, delocalizing negative charge into the phenyl ring. This effect is quantified by Hammett substituent constants (σₚ = −0.27 for –OCH₃), indicating its strong electron-donating nature . Concurrently, the methylene (–CH₂–) spacer attenuates inductive effects, limiting the direct polarization of the pyrrolidine ring.
Impact on Aromatic Interactions
In biological systems, the electron-rich phenyl ring may engage in π-π stacking with aromatic residues in proteins or nucleic acids. Comparative studies of naphthyl-substituted pyrrolidines demonstrate that extended aromatic systems enhance binding affinity to hydrophobic pockets . The methoxymethyl group’s electron donation likely fine-tunes these interactions, balancing hydrophobicity and polarizability.
Table 3: Electronic Properties of Key Substituents
| Substituent | Hammett σₚ | Effect on Reactivity | Source |
|---|---|---|---|
| –OCH₃ (methoxy) | −0.27 | Strong electron donation | |
| –CO₂H (carboxylic acid) | +0.73 | Moderate electron withdrawal | |
| –Boc | +0.45 | Electron withdrawal (carbonyl) |
Spectroscopic Correlations
Infrared (IR) spectroscopy of the compound would reveal characteristic stretches for the Boc carbonyl (~1680–1720 cm⁻¹) and carboxylic acid O–H (~2500–3300 cm⁻¹) groups. Nuclear magnetic resonance (NMR) studies would resolve diastereotopic protons on the pyrrolidine ring, with coupling constants (J) providing insights into the ring’s conformation .
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(3R,4S)-4-[3-(methoxymethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-14(15(10-19)16(20)21)13-7-5-6-12(8-13)11-23-4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 |
InChI Key |
WBUKCTAOALJTAN-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)COC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Pent-2-ynoic acid or its derivatives serve as the initial building block.
- Chiral auxiliaries or chiral amines are employed to induce stereoselectivity.
- Alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate intermediates are formed and subsequently reduced.
Stepwise Synthesis
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| a) Formation of alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate | Reaction of pent-2-ynoic acid derivative with chiral auxiliary | Solvents: tetrahydrofuran, 1,4-dioxane, toluene, or dichloromethane; Temperature: -30°C to reflux | Chiral auxiliary controls stereochemistry |
| b) Reduction to pyrrolidine-3-carboxylate ester | Catalytic hydrogenation using Pd/C, PtO2, or Raney nickel | Solvents: methanol, ethanol, isopropyl alcohol, ethyl acetate; Temperature: 0°C to reflux; Duration: ≥1 hour | Hydrogenation reduces the pyrrole ring to pyrrolidine |
| c) Cyclization of pent-2-enamide intermediate | Treatment with suitable amine (e.g., N-benzyl-1-methoxy-N-trimethylsilylmethylmethaneamine) and catalyst (e.g., trifluoroacetic acid) | Solvents: dichloromethane, toluene, ethyl acetate, tetrahydrofuran; Temperature: -30°C to reflux; Duration: ≥1 hour | Cyclization forms the pyrrolidine ring with desired stereochemistry |
| d) Introduction of tert-butoxycarbonyl protecting group | Reaction with di-tert-butyl dicarbonate (Boc2O) | Base: triethylamine or similar; Solvent: dichloromethane or ethyl acetate; Temperature: 0°C to room temperature | Protects the nitrogen to prevent side reactions |
| e) Functionalization of phenyl ring with methoxymethyl group | Alkylation or substitution reactions on the phenyl ring | Reagents: methoxymethyl chloride or equivalent; Base: potassium carbonate or similar; Solvent: acetone or DMF; Temperature: room temperature to reflux | Introduces the 3-(methoxymethyl) substituent |
| f) Deprotection and purification | Removal of protecting groups if necessary; purification by recrystallization, chromatography, or acid-base treatment | Acids: hydrochloric acid, acetic acid, or trifluoroacetic acid; Solvents: methanol, ethyl acetate, dichloromethane | Ensures high purity and correct stereochemistry |
Reaction Conditions and Solvent Choices
| Reaction Step | Typical Solvents | Temperature Range | Catalysts/Reagents |
|---|---|---|---|
| Cyclization | Dichloromethane, toluene, tetrahydrofuran, 1,4-dioxane | -30°C to reflux | Trifluoroacetic acid, amine compounds |
| Reduction (Hydrogenation) | Methanol, ethanol, isopropyl alcohol, ethyl acetate | 0°C to reflux | Pd/C, PtO2, Raney nickel |
| Boc Protection | Dichloromethane, ethyl acetate | 0°C to room temperature | Di-tert-butyl dicarbonate, base (e.g., triethylamine) |
| Alkylation (Methoxymethyl group) | Acetone, DMF | Room temperature to reflux | Methoxymethyl chloride, base (e.g., K2CO3) |
Purification and Characterization
- Purification is typically achieved by recrystallization, chromatography (silica gel or reverse phase), or acid-base extraction to isolate the desired stereoisomer.
- Characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry, Mass Spectrometry (MS) for molecular weight, Infrared Spectroscopy (IR) for functional groups, and X-ray crystallography for spatial arrangement confirmation.
Research Findings and Optimization
- The stereochemical purity of the (3R,4S) isomer is critical for biological activity and is controlled by the choice of chiral auxiliaries and reaction conditions during cyclization.
- Catalytic hydrogenation conditions (catalyst type, solvent, temperature) significantly affect yield and selectivity.
- The Boc protecting group is stable under most reaction conditions but can be selectively removed under acidic conditions without affecting other functional groups.
- The methoxymethyl substituent on the phenyl ring is introduced via nucleophilic substitution, requiring careful control to avoid over-alkylation or side reactions.
- Reaction times of at least one hour at controlled temperatures are generally necessary to ensure complete conversion at each step.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | Pent-2-ynoic acid derivatives |
| Key Intermediates | Alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate, pent-2-enamide |
| Stereochemical Control | Chiral auxiliaries, selective cyclization |
| Protecting Group | tert-Butoxycarbonyl (Boc) |
| Functional Group Introduction | Methoxymethyl substitution on phenyl ring |
| Catalysts | Pd/C, PtO2, Raney nickel, trifluoroacetic acid |
| Solvents | Methanol, ethanol, isopropyl alcohol, ethyl acetate, dichloromethane, toluene, tetrahydrofuran, 1,4-dioxane |
| Purification | Recrystallization, chromatography, acid-base treatment |
| Characterization | NMR, MS, IR, X-ray crystallography |
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is a critical protecting group for amines, enabling selective reactivity at other sites. It is cleaved under acidic conditions:
-
Reagents : Trifluoroacetic acid (TFA), HCl (gaseous or in dioxane), or HBr in acetic acid .
-
Conditions : Room temperature to 50°C for 1–4 hours.
-
Outcome : Yields the free pyrrolidine amine, which can participate in further reactions (e.g., amidation or alkylation) .
Example Reaction :
Carboxylic Acid Derivitization
The carboxylic acid group undergoes standard transformations:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Esterification | Methanol/H, DCC/DMAP | Methyl ester | Prodrug synthesis |
| Amidation | EDC/HOBt, amine nucleophiles | Amide derivatives | Peptide coupling |
| Salt Formation | NaOH or KOH | Sodium/potassium salt | Improved solubility |
These reactions are typically performed in aprotic solvents (e.g., DCM or THF) under inert atmospheres .
Reactivity of the Methoxymethyl Substituent
The methoxymethyl (-OCHOCH) group on the phenyl ring exhibits limited reactivity under mild conditions but can undergo:
-
Cleavage : HBr in acetic acid converts it to a hydroxymethyl group.
-
Oxidation : Strong oxidants (e.g., KMnO) may oxidize the methylene group to a carbonyl, though this is less common due to steric hindrance.
Stability Note : The methoxymethyl group remains intact during Boc deprotection and carboxylic acid reactions .
Participation in Multi-Component Reactions
The compound’s amine (after Boc deprotection) and carboxylic acid groups enable engagement in complex reactions:
-
Ugi Reaction : Combines with aldehydes, isocyanides, and carboxylic acids to form peptidomimetics .
-
Hydroboration : The phenyl ring’s alkene derivatives (if present) react with pinacolborane to form boronate esters .
Example Ugi Reaction Pathway :
Stability Under Various Conditions
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential applications in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies.
- Anticancer Activity : Research has indicated that pyrrolidine derivatives can exhibit anticancer properties. The introduction of various substituents on the pyrrolidine ring can enhance selectivity and potency against cancer cell lines.
- Neuroprotective Effects : Some studies suggest that compounds similar to (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer’s disease.
Synthesis and Chemical Reactions
The tert-butoxycarbonyl (Boc) protecting group is commonly used in organic synthesis to protect amines during various reactions. This compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biochemical Studies
The compound may be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it a valuable tool for understanding cellular processes.
Case Studies
Mechanism of Action
The mechanism by which (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic data.
Structural and Substituent Variations
Key analogs differ primarily in the substituents at the phenyl ring (position 4 of the pyrrolidine core):
Key Observations:
- Electron-Withdrawing Groups (e.g., F, Br): Fluorine and bromine substituents () lower the pKa of the carboxylic acid via inductive effects, increasing acidity. Bromine’s heavy atom properties also facilitate crystallographic studies .
- Hydrophobic Substituents (e.g., Ethyl): Ethylphenyl derivatives () exhibit increased logP, favoring lipid membrane permeability but reducing aqueous solubility .
Key Observations:
- Trifluoromethyl Groups: High purity (>99%) and moderate yields (68%) suggest favorable reaction kinetics and stability ().
- Ethoxy Groups: Low purity (16%) indicates challenges in purification, likely due to competing side reactions ().
- Dimethoxy Groups: High purity (99%) reflects efficient synthesis under conditions tailored for electron-donating substituents ().
Biological Activity
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidine ring and various substituents, imparts distinct biological activities that are currently under investigation. This article compiles the existing knowledge on its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is , with a molar mass of 349.42 g/mol. The compound features a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. Research suggests that it may modulate enzymatic activity through inhibition or activation mechanisms, potentially impacting various biological pathways.
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing cellular responses.
- Protein Conformation : The compound can induce conformational changes in proteins, affecting their function.
Research Findings
Recent studies have focused on the compound's potential therapeutic applications, particularly in antiviral drug development and as a tool in drug discovery processes.
Table 1: Summary of Biological Studies
Case Studies
- Antiviral Applications : Preliminary studies indicate that (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid exhibits promising antiviral properties. It has been tested against various viral strains with encouraging results.
- Antibacterial Activity : A study highlighted the compound's effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 0.25 μg/mL for Gram-positive bacteria, demonstrating its potential as a new antibacterial agent .
Comparative Analysis with Similar Compounds
The following table compares (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid with structurally similar compounds:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| (2S,4S)-4-(methoxymethyl)-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid | Similar pyrrolidine core | Different substituents lead to varied reactivity |
| 4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | Lacks Boc group | Simpler structure with fewer protective groups |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Introduction of the Boc (tert-butoxycarbonyl) protecting group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane (CH₂Cl₂) .
- Step 2 : Coupling of the 3-(methoxymethyl)phenyl substituent via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are often used in inert atmospheres, with cesium carbonate as a base .
- Step 3 : Carboxylic acid group introduction via hydrolysis of ester precursors under acidic (HCl/H₂O) or basic (LiOH/THF) conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. APCI-MS and ¹H/¹³C-NMR are standard for characterization .
Basic: How is the stereochemical configuration at the 3R,4S positions confirmed experimentally?
Answer:
Stereochemical assignment relies on:
- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters and electron density maps (e.g., bond angles and torsion angles in related pyrrolidine derivatives) .
- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments identify spatial proximity of protons, while coupling constants (J-values) distinguish axial/equatorial substituents .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to verify enantiomeric excess (>99% in optimized syntheses) .
Advanced: How can researchers resolve contradictions in synthetic yields and purity data across studies?
Answer:
Discrepancies often arise from:
- Reaction conditions : Temperature variations (e.g., 40–100°C in Pd-catalyzed couplings) impact reaction kinetics and side-product formation .
- Protecting group stability : Boc groups may degrade under prolonged acidic conditions, requiring strict pH control during hydrolysis .
- Analytical methods : Purity discrepancies between HPLC (>99%) and ¹H-NMR (94–96%) suggest residual solvents or rotamers. Triangulate data using LC-MS and elemental analysis .
Advanced: What strategies optimize enantiomeric purity during Boc-protected pyrrolidine synthesis?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce stereoselectivity during cyclization .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers mid-reaction .
- Crystallization-induced asymmetric transformation : Selectively crystallize the desired enantiomer from racemic mixtures under controlled solvent conditions .
Advanced: How do substituents (e.g., 3-(methoxymethyl)phenyl) influence the compound’s conformational stability?
Answer:
- Steric effects : Bulky substituents at C4 restrict pyrrolidine ring puckering, favoring envelope conformations (observed via X-ray) .
- Electronic effects : Methoxymethyl groups enhance solubility in polar aprotic solvents (DMF, DMSO) but may reduce cell membrane permeability in biological assays .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict torsional barriers (<5 kcal/mol for rotation about the aryl-pyrrolidine bond), suggesting flexibility in binding interactions .
Advanced: What analytical techniques are critical for detecting degradation products under varying pH conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h .
- LC-HRMS : Identify degradation products (e.g., Boc deprotection fragments or oxidized methoxymethyl groups) with ppm-level mass accuracy .
- 2D-NMR : Correlate COSY and HSQC spectra to track structural changes in degraded samples .
Advanced: How can researchers design analogues for structure-activity relationship (SAR) studies?
Answer:
- Bioisosteric replacement : Substitute the 3-(methoxymethyl)phenyl group with trifluoromethoxy (improves metabolic stability) or cyanophenyl (enhances π-π stacking) .
- Scaffold hopping : Replace pyrrolidine with piperidine (increased rigidity) or azetidine (reduced ring strain) .
- Functional group modulation : Introduce carboxylic acid isosteres (tetrazole, acyl sulfonamide) to alter pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
